Cas no 1021220-60-9 (2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide)

2-(4-Chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide is a synthetic organic compound featuring a chlorophenoxy moiety linked to a sulfonylpiperazine scaffold via an acetamide bridge. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a bioactive intermediate or ligand for receptor targeting. The presence of both sulfonamide and piperazine groups enhances its binding affinity and solubility, while the chlorophenoxy component may contribute to selective interactions with biological targets. This compound is of interest for research applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide structure
1021220-60-9 structure
商品名:2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
CAS番号:1021220-60-9
MF:C20H25ClN4O4S
メガワット:452.954902410507
CID:5802316
PubChem ID:42438523

2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
    • AKOS024506252
    • 2-(4-chlorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
    • 1021220-60-9
    • F5315-0015
    • SR-01000922165-1
    • 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
    • VU0641520-1
    • SR-01000922165
    • インチ: 1S/C20H25ClN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26)
    • InChIKey: CDWZSRIBQAXWIR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)OCC(NCCCS(N1CCN(C2C=CC=CN=2)CC1)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 452.1285042g/mol
  • どういたいしつりょう: 452.1285042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 629
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 100Ų

2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5315-0015-3mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
3mg
$63.0 2023-09-10
Life Chemicals
F5315-0015-25mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
25mg
$109.0 2023-09-10
Life Chemicals
F5315-0015-2μmol
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5315-0015-100mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
100mg
$248.0 2023-09-10
Life Chemicals
F5315-0015-15mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
15mg
$89.0 2023-09-10
Life Chemicals
F5315-0015-4mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
4mg
$66.0 2023-09-10
Life Chemicals
F5315-0015-20mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
20mg
$99.0 2023-09-10
Life Chemicals
F5315-0015-2mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
2mg
$59.0 2023-09-10
Life Chemicals
F5315-0015-5μmol
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5315-0015-10mg
2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide
1021220-60-9
10mg
$79.0 2023-09-10

2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide 関連文献

2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamideに関する追加情報

Introduction to 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide and Its CAS No. 1021220-60-9

The compound 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide, identified by its CAS number 1021220-60-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric moieties, including a chlorophenoxy group, a piperazine scaffold, and a sulfonylpropyl chain, positions this compound as a versatile candidate for further exploration.

In recent years, the development of novel therapeutic agents has been heavily influenced by the integration of advanced chemical synthesis techniques and computational modeling. The structural features of 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide align well with current trends in drug design, particularly in the modulation of neurotransmitter systems. The piperazine moiety, known for its role in enhancing binding affinity to various biological targets, is a critical component that contributes to the compound's pharmacological profile.

Current research in the pharmaceutical industry increasingly emphasizes the importance of multitarget engagement in drug development. The dual functionality of 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide, stemming from its combination of a chlorophenoxy group and a sulfonylpropyl chain, makes it an attractive candidate for multitarget inhibitors. Such inhibitors have shown promise in addressing complex diseases by simultaneously modulating multiple pathways.

The synthesis of this compound involves sophisticated organic reactions that highlight the intersection of traditional synthetic methodologies with modern catalytic approaches. The incorporation of the 4-(pyridin-2-yl)piperazin-1-yl sulfonamide moiety is particularly noteworthy, as it introduces a high degree of specificity to the molecule's interaction with biological receptors. This feature is crucial for optimizing drug efficacy while minimizing off-target effects.

Recent studies have demonstrated the potential of derivatives containing piperazine scaffolds in treating neurological and psychiatric disorders. The structural motif present in 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide is consistent with molecules that have shown promise in preclinical trials for conditions such as depression, anxiety, and schizophrenia. The chlorophenoxy group further enhances its potential by contributing to lipophilicity and metabolic stability.

The role of computational chemistry in refining lead compounds like 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide cannot be overstated. Advanced molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects with unprecedented accuracy. This enables the rapid optimization of chemical structures before moving into costly and time-consuming experimental phases.

In conclusion, 2-(4-chlorophenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide represents a promising candidate for further pharmaceutical development. Its unique structural features and alignment with current trends in drug design make it a valuable asset in the quest for novel therapeutic agents. As research continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through innovative chemical solutions.

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